N-(thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H11N7OS2 and its molecular weight is 369.42. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- De plus, le composé 22i a montré une capacité d'inhibition de la kinase c-Met supérieure au niveau nanomolaire (IC50 = 48 nM) .
- La synthèse de dérivés de [1,2,4]triazolo[4,3-a]pyridine, y compris ce composé, fournit des informations précieuses sur les voies de synthèse efficaces et économiques en atomes. Les chercheurs peuvent explorer les variations des conditions de réaction et la portée des substrats .
Activité antitumorale et inhibition de la kinase c-Met
Développement de la méthodologie de synthèse
Mécanisme D'action
Target of Action
The compound, also known as 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, primarily targets the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, c-Met kinase, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound .
Biochemical Pathways
The compound affects the c-Met kinase pathway, which is involved in various cellular processes such as proliferation, survival, and migration . By inhibiting c-Met kinase, the compound can potentially disrupt these processes, leading to the inhibition of tumor growth and migration .
Pharmacokinetics
The compound’s potent inhibitory activity against c-met kinase suggests that it may have favorable adme properties that allow it to effectively reach and interact with its target .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively . It also possesses superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) . These results suggest that the compound could be a potential c-Met kinase inhibitor .
Analyse Biochimique
Biochemical Properties
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been shown to interact with various enzymes, proteins, and other biomolecules . For example, some derivatives have been found to inhibit c-Met kinase, a protein involved in cell growth and survival .
Cellular Effects
Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit c-Met kinase, suggesting that they may exert their effects at the molecular level through enzyme inhibition
Temporal Effects in Laboratory Settings
Related compounds have been studied in dose-dependent experiments, suggesting that the effects of these compounds may change over time .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors , suggesting that this compound may be involved in certain metabolic pathways.
Propriétés
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS2/c23-12(18-15-17-6-7-24-15)9-25-13-4-3-11-19-20-14(22(11)21-13)10-2-1-5-16-8-10/h1-8H,9H2,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJDOYQYPHYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.